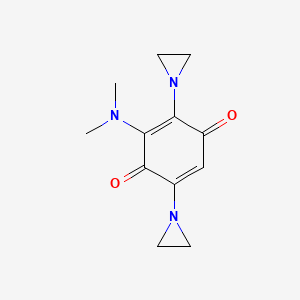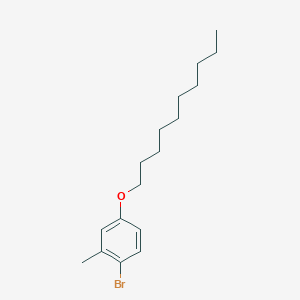
1-Bromo-4-(decyloxy)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(decyloxy)-2-methylbenzene is an organic compound with the molecular formula C17H27BrO It is a derivative of benzene, where a bromine atom is substituted at the first position, a decyloxy group at the fourth position, and a methyl group at the second position
Méthodes De Préparation
The synthesis of 1-Bromo-4-(decyloxy)-2-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 4-(decyloxy)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often employ automated systems to control reaction parameters precisely, ensuring the efficient production of the compound.
Analyse Des Réactions Chimiques
1-Bromo-4-(decyloxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, reacting with sodium methoxide can yield 4-(decyloxy)-2-methylphenyl methoxybenzene.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions for these reactions include the use of polar aprotic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-Bromo-4-(decyloxy)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated aromatic compounds with biological molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its use as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(decyloxy)-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being a good leaving group, facilitates substitution reactions. The decyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity. The methyl group can undergo oxidation, leading to the formation of different functional groups.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(decyloxy)-2-methylbenzene can be compared with similar compounds such as:
1-Bromo-4-(decyloxy)benzene: Lacks the methyl group, making it less reactive in certain oxidation reactions.
1-Bromo-4-methoxy-2-methylbenzene: Contains a methoxy group instead of a decyloxy group, affecting its solubility and reactivity.
1-Bromo-4-(decyloxy)-2-chlorobenzene: The presence of a chlorine atom instead of a methyl group alters its chemical properties and reactivity.
Propriétés
Numéro CAS |
179894-11-2 |
|---|---|
Formule moléculaire |
C17H27BrO |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
1-bromo-4-decoxy-2-methylbenzene |
InChI |
InChI=1S/C17H27BrO/c1-3-4-5-6-7-8-9-10-13-19-16-11-12-17(18)15(2)14-16/h11-12,14H,3-10,13H2,1-2H3 |
Clé InChI |
FLFSQUONXLZPSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC(=C(C=C1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



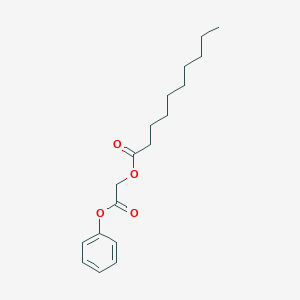
![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
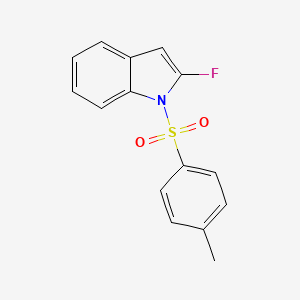

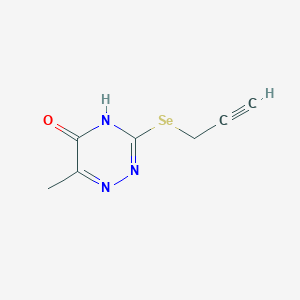
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)

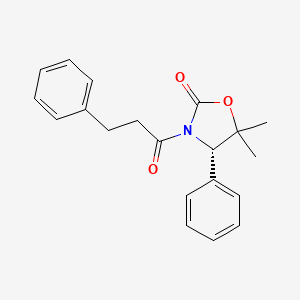
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
